molecular formula C13H16O3 B12549311 2-Isobutyrylbenzeneacetic acid methyl ester

2-Isobutyrylbenzeneacetic acid methyl ester

Cat. No.: B12549311
M. Wt: 220.26 g/mol
InChI Key: SXQVTTLLEGJGLH-UHFFFAOYSA-N
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Description

2-Isobutyrylbenzeneacetic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized through the esterification process, where an alcohol reacts with a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyrylbenzeneacetic acid methyl ester typically involves the esterification of 2-Isobutyrylbenzeneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:

2-Isobutyrylbenzeneacetic acid+MethanolAcid Catalyst2-Isobutyrylbenzeneacetic acid methyl ester+Water\text{2-Isobutyrylbenzeneacetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Isobutyrylbenzeneacetic acid+MethanolAcid Catalyst​2-Isobutyrylbenzeneacetic acid methyl ester+Water

Industrial Production Methods

In industrial settings, the production of esters like this compound is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyrylbenzeneacetic acid methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of an acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the exchange of the ester group with another alcohol.

Major Products

    Hydrolysis: Produces 2-Isobutyrylbenzeneacetic acid and methanol.

    Reduction: Produces the corresponding alcohol.

    Transesterification: Produces a new ester and methanol.

Scientific Research Applications

2-Isobutyrylbenzeneacetic acid methyl ester has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isobutyrylbenzeneacetic acid methyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, forming a tetrahedral intermediate that eventually breaks down to yield the carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with a pleasant odor, used as a solvent.

    Ethyl acetate: Another common ester used in nail polish removers and glues.

    Methyl butyrate: Found in pineapple oil, used in flavorings and fragrances.

Uniqueness

2-Isobutyrylbenzeneacetic acid methyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to simpler esters like methyl acetate and ethyl acetate. Its larger and more complex molecular framework allows for a wider range of applications and interactions in both chemical and biological systems.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 2-[2-(2-methylpropanoyl)phenyl]acetate

InChI

InChI=1S/C13H16O3/c1-9(2)13(15)11-7-5-4-6-10(11)8-12(14)16-3/h4-7,9H,8H2,1-3H3

InChI Key

SXQVTTLLEGJGLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1CC(=O)OC

Origin of Product

United States

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